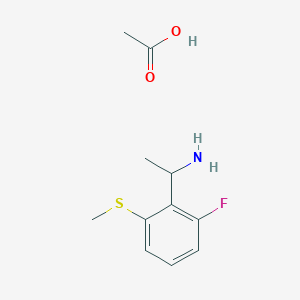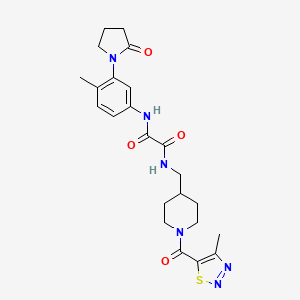![molecular formula C12H17N5O3 B2450563 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide CAS No. 899971-59-6](/img/structure/B2450563.png)
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide” is a complex organic compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, the synthesis of compounds with similar structures was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The IR spectrum can provide information about the functional groups involved in the reactions . The NMR spectrum can provide information about the changes in the structure of the molecule during the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield and melting point can be determined experimentally . The IR and NMR spectra can provide information about the functional groups and structure of the molecule, respectively .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives has been a subject of interest for decades. These compounds, including analogues of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide, have been synthesized through various methods, including palladium-catalyzed C–C coupling reactions and reductive alkylation processes. Such synthetic routes are crucial for the development of these compounds for further biological and pharmacological studies (Taylor & Patel, 1992).
Antitumor and Cytotoxic Activities
Several studies have focused on the antitumor and cytotoxic activities of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown potential in vitro cell growth inhibitory activity, indicating their relevance in the development of new anticancer agents. For instance, specific analogues have demonstrated appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as leads in anticancer drug development (Al-Sanea et al., 2020).
Adenosine Deaminase Inhibition
The inhibition of adenosine deaminase (ADA) by pyrazolo[3,4-d]pyrimidin-4-ones, including derivatives closely related to the compound , has been investigated, revealing that certain 2-arylalkyl derivatives exhibit excellent inhibitory activity. This action has implications for attenuating bowel inflammation and other inflammatory conditions, offering a pathway for the development of new therapeutic agents (La Motta et al., 2009).
Antimicrobial Activities
Research into the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives has also been undertaken. Some newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents (El-sayed et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the bcl-2 protein , which plays a crucial role in regulating cell death and survival.
Mode of Action
Compounds with similar structures have been known to induce apoptosis , a process of programmed cell death. This is often achieved by inhibiting proteins like Bcl-2, which regulate cell survival .
Biochemical Pathways
The inhibition of bcl-2 can affect multiple pathways related to cell survival and apoptosis . This can lead to downstream effects such as the activation of caspases, enzymes that play essential roles in programmed cell death .
Pharmacokinetics
Similar compounds like allopurinol are about 90% absorbed from the gastrointestinal tract, with peak plasma levels occurring at 15 hours and 45 hours post-dose for Allopurinol and its metabolite, respectively .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially have anticancer properties.
Propriétés
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-2-3-13-10(19)7-16-8-14-11-9(12(16)20)6-15-17(11)4-5-18/h6,8,18H,2-5,7H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSFQJJKUKNLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C(C1=O)C=NN2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2450480.png)

![1-[3-(3-Hydroxypropyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2450483.png)


![2-[[3-Carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2450486.png)
![6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2450488.png)
![[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2450490.png)
![2-[[5-cyano-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2450491.png)
![N-[4-(2,2-Difluorocyclopropyl)oxyphenyl]prop-2-enamide](/img/structure/B2450492.png)
![4-chloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2450498.png)

![Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2450501.png)
![3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2450503.png)